2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide

Description

Structural Features and Nomenclature

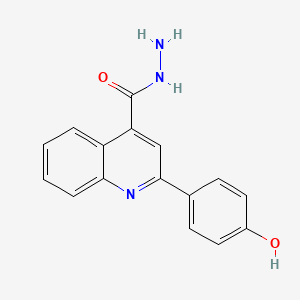

This compound exhibits a complex molecular architecture that integrates three distinct structural motifs: the quinoline heterocyclic system, the hydroxyphenyl aromatic ring, and the carbohydrazide functional group. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as this compound. The molecular structure can be described through its Simplified Molecular Input Line Entry System representation as C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN, which clearly delineates the connectivity between the various structural components.

The quinoline core system forms the central framework of the molecule, consisting of a fused benzene and pyridine ring system that provides both aromatic stability and potential sites for biological interaction. The hydroxyphenyl substituent at the 2-position introduces additional hydrogen bonding capabilities through the hydroxyl group, which may enhance the compound's solubility properties and biological activity. The carbohydrazide moiety at the 4-position represents a critical functional group that has been associated with various biological activities in quinoline derivatives. This structural arrangement creates a molecule with multiple potential binding sites for biological targets, contributing to its interest in medicinal chemistry applications.

The three-dimensional conformation of this compound allows for intramolecular interactions that may influence its stability and reactivity. The presence of the hydroxyl group on the phenyl ring can participate in hydrogen bonding interactions, potentially affecting the compound's crystal packing and solution behavior. The carbohydrazide functional group provides sites for further chemical modification, making this compound a valuable intermediate for the synthesis of more complex derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H13N3O2 | |

| Molecular Weight | 279.29 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | JMYZQFFBXDIOSP-UHFFFAOYSA-N | |

| CAS Registry Number | 351329-42-5 |

Historical Context and Discovery

The development of this compound can be traced to the broader historical context of quinoline chemistry, which has its roots in the nineteenth century with the discovery of quinine's antimalarial properties. The Pfitzinger reaction, first described in 1897, established a fundamental synthetic pathway for constructing quinoline-4-carboxylic acid derivatives by treating isatin with base and carbonyl compounds. This reaction mechanism involves the hydrolysis of isatin's amide bond to generate a keto-acid intermediate, followed by imine formation with aldehydes or ketones, and subsequent cyclization to yield the desired quinoline products.

The specific compound this compound was first documented in chemical databases in 2019, reflecting its relatively recent emergence in the scientific literature. The compound's discovery likely emerged from systematic investigations into quinoline carbohydrazide derivatives, building upon earlier work with related structures. The Pfitzinger reaction has historically been noted for its efficiency with various alkyl aryl ketones, though researchers have observed that hydroxylated ketones such as 4-hydroxypropiophenone exhibit slower reaction rates compared to their methoxylated analogs. This observation suggests that the synthesis of hydroxyphenyl-substituted quinoline derivatives may require optimized reaction conditions to achieve satisfactory yields.

The historical development of quinoline carbohydrazide chemistry has been driven by the recognition that these compounds possess significant biological potential. Early investigations into quinoline derivatives focused primarily on their antimalarial properties, but subsequent research revealed broader antimicrobial and anticancer activities. The incorporation of carbohydrazide functionality into quinoline structures represents a more recent development, motivated by the desire to enhance biological activity and provide synthetic handles for further derivatization.

Research groups have systematically explored the effects of various substituents on quinoline scaffolds, leading to the identification of optimal substitution patterns for specific biological activities. The 4-hydroxyphenyl substitution pattern in this compound represents one such optimization, potentially offering enhanced hydrogen bonding capabilities and improved interaction with biological targets compared to unsubstituted analogs.

Relevance in Organic and Medicinal Chemistry

This compound occupies a significant position in contemporary medicinal chemistry due to its incorporation of multiple pharmacophoric elements within a single molecular framework. Quinoline derivatives have demonstrated remarkable versatility in medicinal applications, with documented activities including antimalarial, antitubercular, anticancer, anti-inflammatory, and antimicrobial properties. The carbohydrazide functional group has emerged as a particularly important structural feature, capable of interacting with various bacterial targets such as deoxyribonucleic acid gyrase, glucosamine-6-phosphate synthase, enoyl acyl carrier protein reductase, and 3-ketoacyl acyl carrier protein reductase.

The synthetic flexibility of the quinoline ring system has enabled the development of structurally diverse derivatives that can address various therapeutic targets. Recent investigations have focused on the antibacterial potential of quinoline hydrazide derivatives, driven by the increasing prevalence of antibiotic resistance and the need for novel antimicrobial agents with different mechanisms of action. The ability of these compounds to interact with multiple bacterial targets simultaneously may provide advantages in overcoming resistance mechanisms that affect single-target antibiotics.

In the context of organic synthesis, this compound serves as a versatile building block for the construction of more complex molecular architectures. The carbohydrazide moiety can undergo various condensation reactions with aldehydes and ketones to form hydrazone derivatives, expanding the chemical space accessible from this core structure. These hydrazone formation reactions have been utilized to create libraries of compounds for biological screening, taking advantage of the modular nature of the carbohydrazide functionality.

The compound's relevance extends to the field of drug design, where the quinoline scaffold is recognized as a privileged structure capable of binding to diverse biological targets. The 4-hydroxyphenyl substitution introduces additional hydrogen bonding capabilities that may enhance selectivity and potency compared to unsubstituted analogs. Recent studies have demonstrated that quinoline carbohydrazide derivatives can exhibit significant cytotoxic activity against cancer cell lines, with some compounds showing greater potency than established chemotherapeutic agents.

Modern medicinal chemistry approaches have increasingly focused on the development of hybrid molecules that combine multiple pharmacophoric elements to achieve enhanced biological activity or reduced side effects. This compound exemplifies this approach by integrating the quinoline core with hydroxyphenyl and carbohydrazide functionalities, potentially enabling interaction with multiple biological pathways simultaneously.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-19-16(21)13-9-15(10-5-7-11(20)8-6-10)18-14-4-2-1-3-12(13)14/h1-9,20H,17H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYZQFFBXDIOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide, also known as HPQC, is a synthetic compound belonging to the quinoline family. Its molecular formula is C16H13N3O2, and it has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of HPQC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 279.29 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN

Antimicrobial Activity

HPQC exhibits significant antimicrobial properties, which have been evaluated against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition comparable to standard antibiotics such as ampicillin and gentamicin. The structure-activity relationship (SAR) indicates that modifications to the quinoline core can enhance its antibacterial potency .

| Compound | Activity | Reference |

|---|---|---|

| HPQC | Antibacterial against S. aureus and E. coli | |

| Standard Antibiotics | Ampicillin, Gentamicin |

Anticancer Activity

Research has shown that HPQC possesses anticancer properties, particularly against various cancer cell lines. In vitro studies indicated that HPQC inhibits cell proliferation in human cancer cells, including lung (H460), colon (HT-29), and glioblastoma (U87MG) cell lines. The IC50 values for these cell lines were reported to be significantly lower than those of conventional chemotherapeutic agents, suggesting a promising role for HPQC in cancer therapy .

Antiviral Activity

HPQC has also been investigated for its antiviral properties, particularly against HIV-1. The compound demonstrated inhibitory effects on HIV integrase activity, which is crucial for viral replication. Docking studies suggest that HPQC interacts effectively with the active site of the integrase enzyme, providing a basis for its potential use in antiviral therapies .

The biological activity of HPQC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : HPQC interferes with critical enzymes in pathogens, such as bacterial cell wall synthesis and viral integrase.

- Induction of Apoptosis : In cancer cells, HPQC triggers apoptotic pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies

Several studies have highlighted the efficacy of HPQC in various biological assays:

- Antimicrobial Efficacy : A comparative study showed that HPQC had a minimum inhibitory concentration (MIC) of 32 μg/mL against MRSA strains, outperforming many traditional antibiotics .

- Anticancer Studies : In a recent investigation involving multiple cancer cell lines, HPQC exhibited selective cytotoxicity with an overall efficacy rate higher than that of established chemotherapeutics like doxorubicin .

- Antiviral Studies : A docking study revealed that HPQC binds effectively to the HIV integrase enzyme with a binding affinity comparable to known inhibitors, suggesting that it could serve as a lead compound for new antiviral drugs .

Scientific Research Applications

The compound 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (HPQC) is a significant organic molecule within the family of quinoline derivatives. Its applications span various domains, particularly in scientific research, including medicinal chemistry, material science, and analytical chemistry. This article outlines its applications, supported by data tables and case studies.

Medicinal Chemistry

HPQC has been studied for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that HPQC exhibits cytotoxic effects against certain cancer cell lines. A study demonstrated that HPQC inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors, showcasing its potential as an anticancer agent.

Material Science

HPQC is also explored in the development of advanced materials, particularly in organic electronics and photonics.

The compound serves as a reagent in various analytical techniques, including spectrophotometry and chromatography.

Case Study: Chromatographic Applications

HPQC has been utilized as a stationary phase in high-performance liquid chromatography (HPLC). Its unique chemical structure aids in separating complex mixtures, enhancing the resolution of target compounds in pharmaceutical analysis.

Biological Research

HPQC is employed in biological assays to study enzyme inhibition and receptor interactions.

Case Study: Enzyme Inhibition

In vitro studies have shown that HPQC can inhibit specific enzymes implicated in metabolic pathways, such as acetylcholinesterase. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Antimicrobial Activity

- Chloro-Substituted Analogues: Derivatives like 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide () and hydrazones derived from 7-chloro-4-hydrazinylquinoline () exhibit notable antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The chloro group likely enhances membrane permeability .

Binding Interactions

- Molecular docking studies () reveal that bromophenyl and methoxyphenyl derivatives exhibit stronger hydrophobic interactions with protein targets compared to the hydroxyphenyl analogue, which relies more on hydrogen bonding via the hydroxyl group .

Solubility and Bioavailability

Key Research Findings

Substituent Effects on Activity :

- Chloro and bromo groups enhance antimicrobial and antitubercular activities but may reduce solubility .

- Hydroxyphenyl derivatives balance solubility and moderate bioactivity, making them suitable for further derivatization .

Synthetic Flexibility: The carbohydrazide moiety allows facile condensation with aldehydes to form hydrazones (e.g., N′-[(E)-(2-bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide, ), expanding structural diversity for SAR studies .

Thermal Stability :

- Compounds with electron-withdrawing groups (e.g., Cl, Br) exhibit higher melting points (>200°C) compared to hydroxyphenyl derivatives (~180°C), correlating with crystalline stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide generally follows a three-step sequence:

Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

This key intermediate is prepared by a Pfitzinger reaction involving isatin and 4-hydroxyacetophenone under basic reflux conditions in ethanol. This approach is analogous to the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid reported in the literature, substituting the bromo group with a hydroxy group on the phenyl ring.Esterification to Ethyl 2-(4-Hydroxyphenyl)quinoline-4-carboxylate

The carboxylic acid is converted to its ethyl ester by refluxing in absolute ethanol with catalytic amounts of concentrated sulfuric acid as a dehydrating agent. The reaction is typically conducted for 12 hours under reflux, followed by neutralization and crystallization.Conversion to this compound

The ester is treated with hydrazine hydrate in boiling ethanol under reflux for approximately 7 hours. This reaction converts the ester group to the carbohydrazide functionality. After cooling, the product precipitates out and is purified by filtration and recrystallization.

Detailed Reaction Conditions and Procedures

| Step | Reaction | Reagents & Conditions | Duration | Yield & Notes |

|---|---|---|---|---|

| 1 | Pfitzinger Reaction to form 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid | Isatin + 4-hydroxyacetophenone, reflux in ethanol, basic conditions (e.g., NaOH) | Several hours (typically 10-12 h) | High yield; product isolated by filtration after acidification |

| 2 | Esterification to ethyl ester | Absolute ethanol + catalytic conc. H2SO4, reflux | 12 h | Product isolated by filtration after neutralization; crystalline solid |

| 3 | Hydrazinolysis to carbohydrazide | Hydrazine hydrate (98%) in absolute ethanol, reflux | 7 h | White crystalline powder; purified by recrystallization |

Characterization and Confirmation

Infrared Spectroscopy (IR):

Key functional group absorptions include broad NH and NH2 stretches near 3260-3300 cm⁻¹, aromatic CH stretches around 3050 cm⁻¹, and strong carbonyl (C=O) bands near 1645 cm⁻¹ confirming hydrazide formation.Mass Spectrometry (MS):

The molecular ion peak corresponds to the expected molecular weight of the carbohydrazide derivative.

Research Findings and Comparative Notes

The Pfitzinger reaction is a robust and widely used method to construct quinoline-4-carboxylic acid derivatives with various substituents on the phenyl ring. The hydroxy substituent is tolerated well under the reaction conditions.

Esterification under acidic conditions is a classical method to activate the carboxylic acid for subsequent nucleophilic substitution by hydrazine.

Hydrazinolysis proceeds efficiently in ethanol, producing the carbohydrazide in high purity and yield, suitable for further derivatization or biological evaluation.

Analogous compounds with different substituents (e.g., 4-bromo) have been synthesized using the same protocols, confirming the general applicability of this synthetic route.

Summary Table of Preparation Methods

| Compound Stage | Starting Material | Reagents & Conditions | Product | Key Spectroscopic Features |

|---|---|---|---|---|

| 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid | Isatin + 4-hydroxyacetophenone | Reflux in ethanol, NaOH (basic) | Quinoline-4-carboxylic acid derivative | IR: C=O stretch ~1700 cm⁻¹; NMR: aromatic signals |

| Ethyl 2-(4-Hydroxyphenyl)quinoline-4-carboxylate | Above acid | Ethanol + conc. H2SO4, reflux 12 h | Ethyl ester | IR: ester C=O ~1716 cm⁻¹; NMR: ethyl CH2 and CH3 signals |

| This compound | Ethyl ester | Hydrazine hydrate in ethanol, reflux 7 h | Carbohydrazide | IR: NH/NH2 ~3260-3300 cm⁻¹, C=O ~1645 cm⁻¹; NMR: NH2 and NH protons |

Additional Notes

The hydroxy group on the phenyl ring may engage in hydrogen bonding, influencing solubility and crystallization behavior.

Purification is typically achieved by recrystallization from ethanol or ethanol-water mixtures.

Reaction monitoring can be performed by thin-layer chromatography (TLC) and confirmed by spectroscopic methods.

Q & A

Q. What are the common synthetic routes for 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves condensation of quinoline-4-carboxylic acid derivatives with hydrazine hydrate. For example, 2-(furan-2-yl)quinoline-4-carbohydrazides are synthesized via modified methods from Xu et al. (2017), where intermediates are refluxed in ethanol with catalytic acetic acid . Purity is ensured through recrystallization (ethanol/water mixtures) and analytical techniques like HPLC or TLC. Melting points and spectroscopic data (IR, H NMR) are critical for structural confirmation .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- IR Spectroscopy : Key peaks include N-H stretches (~3200 cm) for the hydrazide moiety and C=O stretches (~1650 cm) for the quinoline carbonyl group. Hydroxyphenyl groups show O-H stretches (~3400 cm) .

- NMR : H NMR reveals aromatic protons (δ 7.0–8.5 ppm), hydrazide NH protons (δ 9–10 ppm), and hydroxyl protons (δ 5–6 ppm). C NMR confirms carbonyl carbons (~165 ppm) and aromatic carbons .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer :

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .

- Antimicrobial Activity : Disk diffusion or broth microdilution against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Antioxidant Activity : DPPH radical scavenging assays . Controls include ascorbic acid and solvent blanks.

Advanced Research Questions

Q. How can substituent effects on the quinoline ring influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, NO) enhance cytotoxicity by increasing electrophilicity, while bulky substituents (e.g., isopropyl) reduce solubility and bioavailability . Computational tools (e.g., molecular docking, DFT) predict interactions with biological targets like DNA topoisomerase or microbial enzymes .

Q. How to resolve contradictions in cytotoxicity data across studies?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. To address this: - Standardize cell culture conditions (e.g., passage number, serum concentration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.